Cas no 422287-91-0 (4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(pyridin-2-yl)methylbutanamide)

4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(pyridin-2-yl)methylbutanamide 化学的及び物理的性質
名前と識別子
-
- SMR000634317
- SR-01000559051
- 4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)butanamide
- F3168-1838
- 422287-91-0
- SR-01000559051-1
- 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)butanamide
- Oprea1_779132
- 4-(6-bromo-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(pyridin-2-ylmethyl)butanamide
- AKOS002094128
- CHEMBL1313573
- MLS001029330
- HMS2944I04
- 6-Bromo-1,4-dihydro-4-oxo-N-(2-pyridinylmethyl)-2-thioxo-3(2H)-quinazolinebutanamide
- 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(pyridin-2-yl)methylbutanamide
-
- インチ: 1S/C18H17BrN4O2S/c19-12-6-7-15-14(10-12)17(25)23(18(26)22-15)9-3-5-16(24)21-11-13-4-1-2-8-20-13/h1-2,4,6-8,10H,3,5,9,11H2,(H,21,24)(H,22,26)
- InChIKey: LJHPNNCELDRYBW-UHFFFAOYSA-N
- SMILES: N1C2=C(C=C(Br)C=C2)C(=O)N(CCCC(NCC2=NC=CC=C2)=O)C1=S
計算された属性
- 精确分子量: 432.02556g/mol
- 同位素质量: 432.02556g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 26
- 回転可能化学結合数: 6
- 複雑さ: 547
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 106Ų
じっけんとくせい
- 密度みつど: 1.59±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸度系数(pKa): 10.86±0.20(Predicted)
4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(pyridin-2-yl)methylbutanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3168-1838-30mg |
4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-2-yl)methyl]butanamide |
422287-91-0 | 90%+ | 30mg |
$119.0 | 2023-04-27 | |
Life Chemicals | F3168-1838-20mg |
4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-2-yl)methyl]butanamide |
422287-91-0 | 90%+ | 20mg |
$99.0 | 2023-04-27 | |
Life Chemicals | F3168-1838-15mg |
4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-2-yl)methyl]butanamide |
422287-91-0 | 90%+ | 15mg |
$89.0 | 2023-04-27 | |
Life Chemicals | F3168-1838-3mg |
4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-2-yl)methyl]butanamide |
422287-91-0 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
Life Chemicals | F3168-1838-40mg |
4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-2-yl)methyl]butanamide |
422287-91-0 | 90%+ | 40mg |
$140.0 | 2023-04-27 | |
Life Chemicals | F3168-1838-4mg |
4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-2-yl)methyl]butanamide |
422287-91-0 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
Life Chemicals | F3168-1838-2μmol |
4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-2-yl)methyl]butanamide |
422287-91-0 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
Life Chemicals | F3168-1838-1mg |
4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-2-yl)methyl]butanamide |
422287-91-0 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
Life Chemicals | F3168-1838-5μmol |
4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-2-yl)methyl]butanamide |
422287-91-0 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
Life Chemicals | F3168-1838-20μmol |
4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-2-yl)methyl]butanamide |
422287-91-0 | 90%+ | 20μl |
$79.0 | 2023-04-27 |
4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(pyridin-2-yl)methylbutanamide 関連文献
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(pyridin-2-yl)methylbutanamideに関する追加情報
Comprehensive Overview of 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(pyridin-2-yl)methylbutanamide (CAS No. 422287-91-0)
4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(pyridin-2-yl)methylbutanamide, with the CAS number 422287-91-0, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the class of tetrahydroquinazoline derivatives, which are known for their diverse biological activities and potential therapeutic applications. The presence of a bromo substituent and a sulfanylidene group in its structure enhances its reactivity and makes it a valuable intermediate in drug discovery.
The molecular structure of 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(pyridin-2-yl)methylbutanamide features a tetrahydroquinazoline core, which is a privileged scaffold in medicinal chemistry. This core is further functionalized with a pyridin-2-ylmethyl group and a butanamide side chain, contributing to its unique physicochemical properties. Researchers are particularly interested in this compound due to its potential as a kinase inhibitor, a class of compounds that play a crucial role in regulating cellular processes and are often targeted in cancer therapy.
In recent years, the demand for tetrahydroquinazoline derivatives has surged, driven by their applications in the development of novel anticancer agents and anti-inflammatory drugs. The bromo substituent in 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(pyridin-2-yl)methylbutanamide provides a handle for further chemical modifications, enabling the synthesis of analogs with enhanced biological activity. This adaptability makes the compound a focal point in structure-activity relationship (SAR) studies, which aim to optimize drug candidates for improved efficacy and safety.
The synthesis of 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(pyridin-2-yl)methylbutanamide typically involves multi-step organic reactions, including cyclization, bromination, and amide coupling. These processes require precise control of reaction conditions to ensure high yield and purity. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are employed to characterize the compound and verify its structural integrity.
One of the most intriguing aspects of 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(pyridin-2-yl)methylbutanamide is its potential role in addressing drug resistance, a major challenge in modern medicine. The compound's ability to modulate specific signaling pathways makes it a promising candidate for overcoming resistance mechanisms in cancer cells. This aligns with the growing interest in precision medicine, where tailored therapies are designed to target individual patient profiles.
From a commercial perspective, 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(pyridin-2-yl)methylbutanamide is available through specialized chemical suppliers, often in small quantities for research purposes. Its CAS number 422287-91-0 serves as a unique identifier, facilitating procurement and regulatory compliance. Researchers and pharmaceutical companies are increasingly exploring this compound's potential, driven by the need for innovative therapies in areas such as oncology and immunology.
In conclusion, 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(pyridin-2-yl)methylbutanamide represents a fascinating example of how tetrahydroquinazoline derivatives can be harnessed for therapeutic development. Its unique structural features and biological potential make it a valuable tool in the quest for new drugs. As research continues to uncover its mechanisms of action and applications, this compound is poised to play a pivotal role in advancing drug discovery and personalized medicine.
422287-91-0 (4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(pyridin-2-yl)methylbutanamide) Related Products
- 2138437-68-8(Benzamide, 3-amino-N-ethyl-5-hydroxy-)
- 442651-17-4(6-(4-methylbenzenesulfonamido)-N-(1,3-thiazol-2-yl)hexanamide)
- 2172075-97-5(2-({2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylacetamido}oxy)propanoic acid)
- 1805042-48-1(2-Bromo-3-(chloromethyl)-4-(difluoromethyl)pyridine-5-acetonitrile)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 1934427-37-8(1-(but-2-yn-1-yl)-2-methylcyclohexane-1-carbaldehyde)
- 76529-20-9(Benzenemethanol, a-ethyl-3-fluoro-a-methyl-)
- 2228547-85-9(methyl 5-1-(aminomethyl)-3-hydroxycyclobutyl-1-methyl-1H-pyrazole-3-carboxylate)
- 88317-45-7(2,4-dimethyl-5-pyrimidinecarbohydrazide)
- 2306264-24-2(2-(2-chloropyrimidin-5-yl)ethanamine;hydrochloride)




